1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone
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Overview
Description
1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone typically involves multiple steps, including the formation of the pyridazinone core and subsequent functionalization. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as Suzuki–Miyaura coupling for carbon-carbon bond formation .
Chemical Reactions Analysis
1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of phosphodiesterase (PDE), which plays a role in various physiological processes .
Comparison with Similar Compounds
1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone can be compared with other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
These compounds share a similar pyridazinone core but differ in their functional groups, leading to unique pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities.
Properties
Molecular Formula |
C20H27N5O |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C20H27N5O/c1-20(2,3)19(26)25-13-11-24(12-14-25)18-10-9-17(22-23-18)21-15-16-7-5-4-6-8-16/h4-10H,11-15H2,1-3H3,(H,21,22) |
InChI Key |
REKADEYKBXCRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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